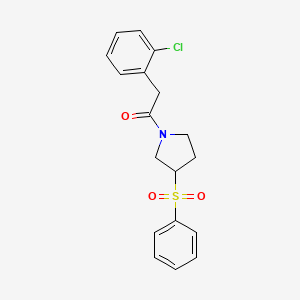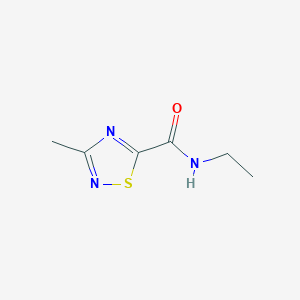
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzamide” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known to exhibit a wide range of biological activities and are found in many important synthetic drug molecules.
Aplicaciones Científicas De Investigación
Potential Antipsychotic Applications
- A study described the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally similar to the compound . One compound in the series, distinct from N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzamide but with a related structure, was found to have an antipsychotic-like profile in behavioral animal tests and did not interact with dopamine receptors, unlike clinically available antipsychotic agents. This suggests that derivatives of this compound might have potential applications in neuropsychiatric research or drug development (Wise et al., 1987).
Herbicide Development
- In agricultural chemistry, a study on the synthesis of fluoromethyl, difluoromethyl, and trifluoromethyl analogs of pyrazosulfuron-ethyl, a herbicide, was conducted. Although not directly mentioning this compound, the research on similar fluorine-containing pyrazoles could provide insights into the potential use of such compounds in developing new herbicides or understanding the structure-activity relationships of these compounds in biological systems (Morimoto et al., 1990).
Structural Analyses and Chemical Synthesis
- A comprehensive structure elucidation of a designer drug with a highly substituted pyrazole skeleton was performed using NMR spectroscopy and mass spectrometry. While the compound studied differs from this compound, the methodologies and analytical techniques used in this study could be applicable for in-depth structural analysis and understanding of similar compounds (Girreser et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-10-9-11(17-18(10)2)7-8-16-14(19)12-5-3-4-6-13(12)15/h3-6,9H,7-8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNIYQJAHBUUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-[3-[(3-carbamoylchromen-2-ylidene)amino]phenyl]prop-2-enoic acid](/img/structure/B2645477.png)
![5-Cyclohexyl-10-(2-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2645478.png)



![4-methoxy-3-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2645484.png)
![tert-butyl N-(3-{[4-(1,3-thiazol-2-yloxy)phenyl]formamido}propyl)carbamate](/img/structure/B2645486.png)

![2,6-Dimethyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine](/img/structure/B2645492.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2645493.png)

![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2645498.png)
![2-[(E)-2-[1-(2-Chloro-4-fluorophenyl)triazol-4-yl]ethenyl]pyrimidine-4-carbonitrile](/img/structure/B2645499.png)
![(4-Methylphenyl)(8-piperidin-1-yl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2645500.png)
